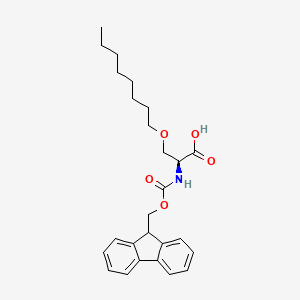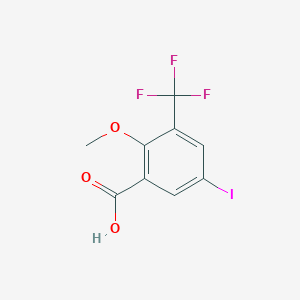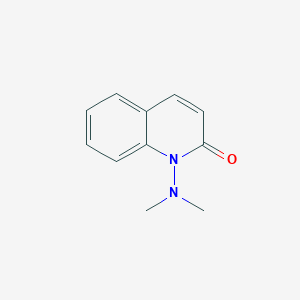
1-(Dimethylamino)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a dimethylamino group at the first position and a keto group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)quinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(Dimethylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
1-(Dimethylamino)quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
作用機序
The mechanism of action of 1-(Dimethylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: Lacks the dimethylamino group but shares the quinoline core structure.
1-(Methylamino)quinolin-2(1H)-one: Contains a methylamino group instead of a dimethylamino group.
1-(Ethylamino)quinolin-2(1H)-one: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
1-(Dimethylamino)quinolin-2(1H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility, reactivity, and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-(dimethylamino)quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-12(2)13-10-6-4-3-5-9(10)7-8-11(13)14/h3-8H,1-2H3 |
InChIキー |
OIRFCOOSSXHQPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C(=O)C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


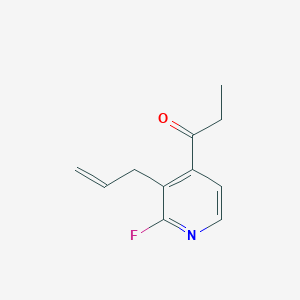
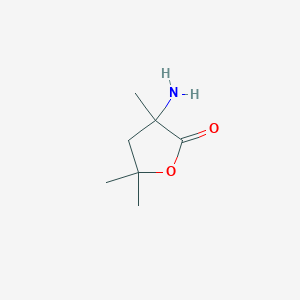
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
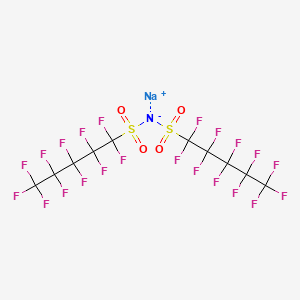
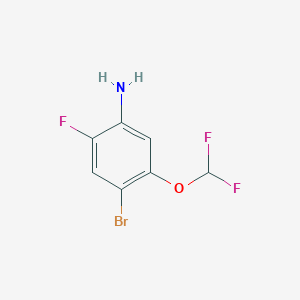

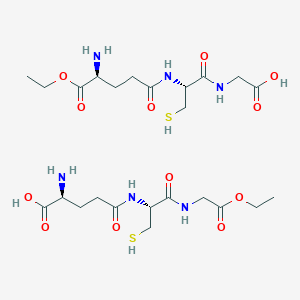

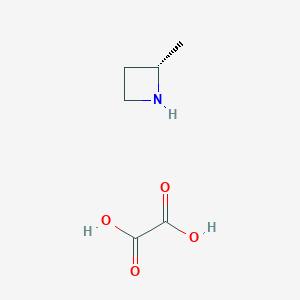
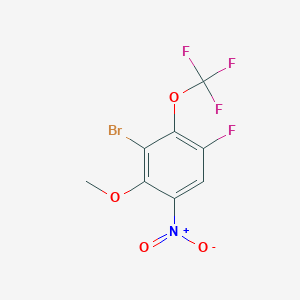
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
